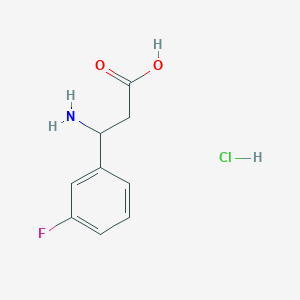

3-Amino-3-(3-fluorophenyl)propanoicacid hcl

Description

Significance of β-Amino Acids in Chemical Biology and Medicinal Chemistry

β-Amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the third carbon atom of the propanoic acid backbone. This seemingly subtle structural shift has profound implications for their biological and chemical properties. In medicinal chemistry, β-amino acids are recognized as vital building blocks for the synthesis of a wide range of pharmaceutical and agrochemical target molecules. hilarispublisher.comresearchgate.nethilarispublisher.com

Their incorporation into peptides, creating what are known as β-peptides, results in secondary structures that are remarkably stable. hilarispublisher.comresearchgate.net This stability confers significant resistance to proteolytic degradation by enzymes in the body, a major hurdle for conventional peptide-based drugs. researchgate.netacs.org Consequently, synthetic peptides containing β-amino acids often exhibit increased potency and greater enzymatic stability, making them attractive candidates for drug development. hilarispublisher.comresearchgate.net The diverse pharmacological activities associated with β-amino acid-containing compounds include antimicrobial, hypoglycemic, and antiketogenic properties. hilarispublisher.comresearchgate.nethilarispublisher.com These molecules are instrumental in the development of new drugs, biomolecular structure studies, and molecular recognition research. hilarispublisher.comresearchgate.net

Overview of Fluorine Incorporation in Bioactive Molecules

The strategic incorporation of fluorine into bioactive molecules is a well-established and powerful tool in drug discovery. nih.govdigitellinc.com Replacing a hydrogen atom or a hydroxyl group with fluorine can dramatically alter a molecule's electronic, lipophilic, and steric parameters. chimia.ch This often leads to significant improvements in pharmacological properties. nih.gov

Key advantages of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown by enzymes in the body. chimia.chnih.gov This can prolong the drug's duration of action.

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable multipolar interactions with target proteins, potentially increasing the binding affinity and potency of the drug. nih.govnih.gov

Improved Membrane Permeability: Fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target site. nih.govnih.gov

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence the molecule's ionization state and interaction with its biological target. nih.gov

Given these benefits, it is a common strategy in drug discovery to explore fluorinated analogues of lead compounds to optimize their therapeutic potential. nih.gov Fluorinated compounds are prevalent in a wide range of approved drugs, from cholesterol-lowering agents to treatments for anxiety disorders. nih.gov

Research Landscape of 3-Amino-3-(3-fluorophenyl)propanoic acid and Analogues

3-Amino-3-(3-fluorophenyl)propanoic acid is a non-natural, fluorinated β-amino acid that has garnered attention in pharmaceutical research. chemimpex.com As a hydrochloride salt, it is a stable, solid compound utilized in various biochemical applications. smolecule.com Its primary role in the research landscape is that of a specialized building block or intermediate in the synthesis of more complex, biologically active molecules. chemimpex.comsmolecule.com

The unique structure, featuring a chiral center, a β-amino acid backbone, and a fluorinated phenyl ring, makes it a valuable component for developing novel drug candidates, particularly those targeting neurological disorders. chemimpex.comnbinno.com The presence of the 3-fluorophenyl group is critical, as it enhances biological activity and provides a handle for studying structure-activity relationships. chemimpex.com Researchers utilize this compound and its analogues in biochemical assays to evaluate the efficacy of potential drug candidates and to probe interactions with proteins and metabolic pathways. chemimpex.com

The synthesis of 3-amino-3-arylpropionic acids can be achieved through methods such as the one-pot reaction of an aromatic aldehyde (like 3-fluorobenzaldehyde), malonic acid, and ammonium (B1175870) acetate (B1210297). google.com Research in this area often involves the creation of various analogues by modifying the substitution pattern on the phenyl ring. The investigation of these related structures helps to elucidate how changes in stereochemistry and the electronic properties of the aromatic ring influence biological activity.

An interactive table of 3-Amino-3-(phenyl)propanoic acid analogues mentioned in the research landscape is provided below.

| Compound Name | Ring Substituent(s) | CAS Number |

| (S)-3-Amino-3-(3-fluorophenyl)propanoic acid | 3-Fluoro | 723284-79-5 |

| (S)-3-Amino-3-(3-fluorophenyl)propanoic acid HCl | 3-Fluoro | 490034-80-5 |

| 3-Amino-3-(4-fluorophenyl)propanoic acid | 4-Fluoro | 325-89-3 |

| (R)-3-Amino-3-(2-chlorophenyl)propionic acid | 2-Chloro | Not specified |

| (R)-3-Amino-3-(3-chlorophenyl)propionic acid | 3-Chloro | Not specified |

| 3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid | 3-Bromo, 4-Fluoro | 682804-41-7 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-3-(3-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDBXSVVQBASPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193633-57-7 | |

| Record name | 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 3 3 Fluorophenyl Propanoic Acid

Classical and Conventional Approaches to β-Amino Acid Synthesis

Modified Rodionov Synthesis and Related Condensation Reactions

A prevalent and straightforward method for the synthesis of racemic β-aryl-β-amino acids, including 3-amino-3-(3-fluorophenyl)propanoic acid, is the modified Rodionov reaction. nih.govgoogle.com This one-pot synthesis involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia (B1221849), typically ammonium (B1175870) acetate (B1210297), in an alcoholic solvent. nih.govgoogle.com

In a typical procedure, 3-fluorobenzaldehyde (B1666160) is reacted with malonic acid and ammonium acetate in ethanol (B145695) at reflux temperature. nih.govgoogle.com The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the enolate of malonic acid. Subsequent decarboxylation of the resulting intermediate yields the desired β-amino acid. nih.gov This method is advantageous due to its operational simplicity and the ready availability of the starting materials. google.com

Table 1: Modified Rodionov Synthesis of Racemic β-Aryl-β-Amino Acids nih.govgoogle.com

| Starting Aldehyde | Product | Solvent | Reaction Time | Yield (%) |

| 3-Fluorobenzaldehyde | (±)-3-Amino-3-(3-fluorophenyl)propanoic acid | Ethanol | 8 hours | ~50% |

| 4-Fluorobenzaldehyde | (±)-3-Amino-3-(4-fluorophenyl)propanoic acid | Ethanol | 8 hours | 51% |

| Benzaldehyde (B42025) | (±)-3-Amino-3-phenylpropanoic acid | Ethanol | 8 hours | 48% |

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions represent a fundamental approach to the synthesis of amines, including β-amino acids. One of the classical methods that falls under this category is the Gabriel synthesis, which allows for the transformation of primary alkyl halides into primary amines using potassium phthalimide (B116566). wikipedia.orgmasterorganicchemistry.com In the context of β-amino acid synthesis, this would typically involve the use of a β-halo carboxylic acid derivative as the substrate. The phthalimide anion acts as an ammonia surrogate, attacking the electrophilic carbon and displacing the halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide reveals the primary amine of the β-amino acid. wikipedia.orgmasterorganicchemistry.com

Another nucleophilic substitution strategy involves the ring-opening of β-lactams (azetidin-2-ones). The strained four-membered ring of β-lactams is susceptible to nucleophilic attack, which can lead to the formation of β-amino acids or their derivatives. nih.gov While these are established methods for the general synthesis of β-amino acids, specific examples detailing the synthesis of 3-amino-3-(3-fluorophenyl)propanoic acid via these particular nucleophilic substitution pathways are not extensively documented in the readily available literature. However, the ring-opening of a cyclic sulfamidate with fluoride (B91410) has been reported as a route to an α-fluoro-β-amino acid derivative, demonstrating the utility of nucleophilic ring-opening strategies in the synthesis of fluorinated amino acids. acs.org

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for the synthesis of amines. This reaction typically involves the condensation of a ketone or aldehyde with ammonia or a primary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. digitellinc.com For the synthesis of 3-amino-3-(3-fluorophenyl)propanoic acid, a potential precursor would be the corresponding β-keto acid or ester, 3-oxo-3-(3-fluorophenyl)propanoic acid or its ester derivative.

The direct asymmetric reductive amination of β-keto esters has been developed as a route to access β-amino acids. digitellinc.com This approach often utilizes a chiral catalyst to induce enantioselectivity in the reduction of the imine intermediate. While general methods for the reductive amination of β-keto esters are known, specific and detailed protocols for the synthesis of 3-amino-3-(3-fluorophenyl)propanoic acid through this route are not prominently described in the reviewed scientific literature. Nevertheless, the broad applicability of reductive amination suggests its potential as a viable synthetic strategy for this target molecule.

Formation of Hydrochloride Salts and Esterification Procedures

For purification, characterization, and subsequent reactions, such as enzymatic resolution, β-amino acids are often converted into their more soluble and stable hydrochloride salts and ester derivatives. nih.govnih.gov The esterification of 3-amino-3-(3-fluorophenyl)propanoic acid to its ethyl ester hydrochloride salt can be efficiently achieved using thionyl chloride (SOCl₂) in ethanol. nih.govmdpi.com

In this procedure, the amino acid is suspended in ethanol and cooled, after which thionyl chloride is added dropwise. The thionyl chloride reacts with ethanol to form sulfur dioxide, hydrogen chloride, and ethyl chloroformate in situ. The hydrogen chloride protonates the amino group, and the carboxylic acid is subsequently esterified. This one-pot reaction provides the desired β-amino carboxylic ester hydrochloride salt in high yield. nih.gov

Table 2: Esterification and Hydrochloride Salt Formation of (±)-3-Amino-3-(aryl)propanoic Acids nih.gov

| Starting Amino Acid | Reagents | Product | Yield (%) |

| (±)-3-Amino-3-(3-fluorophenyl)propanoic acid | SOCl₂, Ethanol | (±)-Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride | ~76-98% |

| (±)-3-Amino-3-(4-fluorophenyl)propanoic acid | SOCl₂, Ethanol | (±)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride | ~76-98% |

| (±)-3-Amino-3-(3,4-difluorophenyl)propanoic acid | SOCl₂, Ethanol | (±)-Ethyl 3-amino-3-(3,4-difluorophenyl)propanoate hydrochloride | ~76-98% |

Stereoselective and Enantioselective Synthesis

The biological activity of many chiral molecules is dependent on their stereochemistry. Consequently, the development of methods for the enantioselective synthesis of 3-amino-3-(3-fluorophenyl)propanoic acid is of great importance.

Enzymatic Resolution and Biocatalytic Approaches

Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

A successful enzymatic kinetic resolution of racemic ethyl 3-amino-3-(fluorophenyl)propanoate hydrochloride salts has been developed using lipase (B570770) from Burkholderia cepacia (lipase PSIM). nih.govnih.gov In this process, the enzyme selectively catalyzes the hydrolysis of the (S)-enantiomer of the racemic ester to the corresponding (S)-β-amino acid, leaving the unreacted (R)-enantiomer of the ester. nih.govnih.gov The reaction is typically carried out in an organic solvent, such as diisopropyl ether, in the presence of a base (e.g., triethylamine) to neutralize the hydrochloride salt, and a controlled amount of water as the nucleophile. nih.gov This method has been shown to provide both the (S)-amino acid and the (R)-amino ester with excellent enantiomeric excess (ee ≥99%) and in good chemical yields (>48%). nih.govnih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl 3-amino-3-(fluorophenyl)propanoate Hydrochloride nih.govnih.gov

| Substrate | Enzyme | Solvent | Product 1 ((S)-enantiomer) | Product 2 ((R)-enantiomer) | ee (%) (S)-acid | ee (%) (R)-ester |

| (±)-Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl | Lipase PSIM | iPr₂O | (S)-3-Amino-3-(3-fluorophenyl)propanoic acid | (R)-Ethyl 3-amino-3-(3-fluorophenyl)propanoate | ≥99 | ≥99 |

In addition to lipases, transaminases have also been employed for the kinetic resolution of racemic β-amino acids. A study reported the use of a fold type-IV transaminase from Thermobaculum terrenum (TATT) to resolve racemic 3-amino-3-(3-fluorophenyl)propanoic acid. This enzyme was able to resolve the racemic mixture to yield the (S)-form of the amino acid with excellent conversion and enantiomeric excess (>99%). nih.gov

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in the synthesis of chiral molecules. In the context of β-amino acids, auxiliaries are temporarily incorporated into the molecule to direct a subsequent chemical transformation, after which they are removed to yield the desired enantiomerically enriched product.

While specific examples detailing the use of classical chiral auxiliaries like Evans oxazolidinones or pseudoephedrine for the direct synthesis of 3-Amino-3-(3-fluorophenyl)propanoic acid are not extensively documented in readily available literature, the principles of their application are broadly relevant. For instance, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand serve as a powerful tool for the asymmetric synthesis of various α-amino acids. This methodology involves the alkylation of the glycine complex, where the chiral ligand dictates the facial selectivity of the incoming electrophile. Subsequent hydrolysis of the complex yields the desired amino acid. This approach has been successfully applied to the synthesis of fluorinated amino acids with excellent enantiomeric purities beilstein-journals.orgnih.gov. The synthesis of Fmoc-bis(trifluoromethyl)phenylalanine using this method, for example, resulted in a quantitative yield and an enantiomeric excess (ee) of >99% beilstein-journals.org.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to create a chiral molecule with a preference for one enantiomer over the other. Several strategies have been developed for the enantioselective synthesis of β-amino acids, including catalytic asymmetric hydrogenation, conjugate additions, and enzymatic resolutions.

One highly effective method for obtaining enantiopure β-fluorophenyl-substituted β-amino acids is through enzymatic kinetic resolution. This process involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. A notable example is the lipase PSIM (from Burkholderia cepacia) catalyzed hydrolysis of racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride. This reaction, performed in isopropyl ether at 45°C, yields the unreacted (R)-amino ester and the hydrolyzed (S)-amino acid, both with excellent enantiomeric excess (≥99%) and in good yields (>48%) mdpi.com.

Another powerful strategy is the use of chiral metal complexes in catalysis. Chiral Ni(II) complexes have proven effective for the gram-scale synthesis of various fluorinated amino acids, consistently producing high enantiomeric purities beilstein-journals.orgnih.gov. While a direct application to 3-Amino-3-(3-fluorophenyl)propanoic acid is not explicitly detailed, the synthesis of analogous compounds such as Fmoc-[2.3.5.6F]TfMePhe and Fmoc-bisTfMePhe resulted in good yields (67% and quantitative, respectively) and high enantiomeric purities (90% ee and >99% ee, respectively) beilstein-journals.org.

Optimization of Enantiomeric Purity

Achieving high enantiomeric purity is a critical goal in the synthesis of chiral compounds for pharmaceutical applications. Optimization often involves screening different catalysts, solvents, temperatures, and reaction times, as well as employing efficient purification methods.

For the enzymatic resolution of ethyl 3-amino-3-(3-fluorophenyl)propanoate, optimization of reaction conditions was crucial. The use of lipase PSIM in isopropyl ether with the addition of triethylamine (B128534) (Et3N) and water as the nucleophile at 45°C resulted in excellent enantioselectivities (E > 200) mdpi.com. The enantiomeric excess of the resulting (R)-ester and (S)-acid products was consistently high, typically ≥99% mdpi.com.

The enantiomeric purity of the final product is often determined using chiral High-Performance Liquid Chromatography (HPLC). For β-amino acids, this can involve direct separation on a chiral stationary phase, such as a teicoplanin-based column, or derivatization with a chiral reagent followed by separation on an achiral column sigmaaldrich.commst.eduresearchgate.net. For peptide products, the sample is typically hydrolyzed, and the resulting amino acids are analyzed for their chiral purity nih.gov.

The following table summarizes the enantiomeric excess achieved for β-fluorophenyl-substituted β-amino acids using an optimized enzymatic resolution method.

| Substrate | Product | Enantiomeric Excess (ee) of (R)-Ester | Enantiomeric Excess (ee) of (S)-Acid | Yield of (S)-Acid | Reference |

|---|---|---|---|---|---|

| (±)-Ethyl 3-amino-3-(2-fluorophenyl)propanoate | (S)-3-Amino-3-(2-fluorophenyl)propanoic acid | ≥99% | ≥99% | 48% | mdpi.com |

| (±)-Ethyl 3-amino-3-(3-fluorophenyl)propanoate | (S)-3-Amino-3-(3-fluorophenyl)propanoic acid | ≥99% | ≥99% | 49% | mdpi.com |

| (±)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate | (S)-3-Amino-3-(4-fluorophenyl)propanoic acid | ≥99% | ≥99% | 49% | mdpi.com |

Solid-Phase Synthesis Applications

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support. Unnatural amino acids, such as 3-Amino-3-(3-fluorophenyl)propanoic acid, are valuable building blocks in SPPS for creating peptides with enhanced stability, modified conformations, and novel biological activities nih.govmdpi.com.

Scaffold Incorporation into Solid Supports

For incorporation into a peptide chain via SPPS, the amino group of 3-Amino-3-(3-fluorophenyl)propanoic acid is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The resulting Fmoc-(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is then ready for coupling to a solid support nih.govchemimpex.com.

The general procedure for attaching the first amino acid to a resin, such as a Rink amide or Wang resin, involves several steps:

Resin Swelling : The resin is first swollen in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) uci.edudu.ac.in.

Deprotection (if necessary) : For resins like Rink amide, a pre-existing Fmoc group on the resin's linker is removed using a solution of piperidine (B6355638) in DMF to expose a free amine uci.eduwpmucdn.com.

Amino Acid Activation : The carboxylic acid of the Fmoc-protected amino acid is activated to facilitate coupling. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium reagents such as HBTU, often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma du.ac.increative-peptides.combiomatik.com.

Coupling : The activated amino acid solution is added to the resin, and the mixture is agitated until the coupling reaction is complete uci.edudu.ac.in.

Capping (optional) : Any unreacted amine groups on the resin can be "capped" by acetylation to prevent the formation of deletion sequences in the final peptide du.ac.in.

Strategy for Peptide and Complex Molecule Construction

Once the first amino acid is anchored to the solid support, the peptide chain is elongated through a series of repeating cycles of deprotection and coupling. The incorporation of Fmoc-protected 3-Amino-3-(3-fluorophenyl)propanoic acid follows the standard Fmoc-SPPS strategy wpmucdn.comcreative-peptides.commdpi.com.

The typical cycle for adding the next amino acid involves:

Fmoc Deprotection : The Fmoc group on the N-terminus of the resin-bound amino acid is removed with a piperidine/DMF solution, exposing a free amine wpmucdn.com. The resin is then thoroughly washed to remove piperidine and the dibenzofulvene byproduct researchgate.net.

Coupling : The next Fmoc-protected amino acid is activated (as described in 2.3.1) and added to the resin to form a new peptide bond du.ac.inbiomatik.com. The completeness of the coupling reaction can be monitored using qualitative tests like the Kaiser test biomatik.com.

Washing : The resin is washed extensively to remove excess reagents and byproducts before the next cycle begins creative-peptides.com.

This cycle is repeated until the desired peptide sequence is assembled. The fluorophenyl group of the incorporated amino acid can enhance the pharmacological properties of the resulting peptide, such as its bioactivity and selectivity nih.gov. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA) and various scavengers creative-peptides.com.

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling stereochemical outcomes. While detailed mechanistic studies specifically for the synthesis of 3-Amino-3-(3-fluorophenyl)propanoic acid are not widely published, insights can be drawn from analogous reactions.

For instance, in the Pd(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp3)–H bonds to form β-fluoro α-amino acids, mechanistic studies suggest the reaction proceeds via the formation of a palladacycle intermediate. Subsequent fluorination is proposed to occur through direct C–F reductive elimination from a high-valent palladium intermediate acs.org.

In chiral auxiliary-controlled reactions, the stereochemical outcome is often rationalized by the formation of a rigid, chelated transition state. The auxiliary creates a sterically biased environment, forcing the electrophile to approach from the less hindered face of the enolate. The geometry of this transition state, whether it's a chair-like or open-chain conformation, can be influenced by the choice of Lewis acid, solvent, and the structure of the auxiliary itself.

Reaction Pathway Elucidation and Kinetic Studies

The synthesis of 3-amino-3-(3-fluorophenyl)propanoic acid and its analogs often proceeds through established routes for β-amino acid synthesis, such as the Rodionov reaction or Mannich-type reactions.

The Rodionov reaction involves the condensation of an aldehyde (in this case, 3-fluorobenzaldehyde) with malonic acid and a source of ammonia, typically ammonium acetate, in a suitable solvent like ethanol. The reaction is generally heated to reflux. google.commdpi.com The proposed mechanism for this one-pot synthesis involves the initial formation of an α,β-unsaturated acid via a Knoevenagel condensation between the aldehyde and malonic acid. This is followed by a conjugate addition of ammonia to the unsaturated intermediate, yielding the final β-amino acid.

Mannich-type reactions offer another versatile pathway. These reactions can be designed as three-component condensations involving an aldehyde, an amine, and a ketone or other enolizable carbonyl compound. In the context of synthesizing β-amino acids, variations of the Mannich reaction, such as the reductive Mannich-type reaction of α,β-unsaturated carboxylic acids with ketimines, have been developed. nih.gov These reactions can be catalyzed by various agents, including organocatalysts, to achieve high diastereo- and enantioselectivity. nih.govrsc.org The reaction pathway involves the formation of an imine from the aldehyde and amine, which then reacts with an enolate generated from the carbonyl component.

While detailed kinetic studies specifically for the synthesis of 3-amino-3-(3-fluorophenyl)propanoic acid are not extensively reported in the reviewed literature, studies on related β-amino acid syntheses provide insights. The rate of these reactions is influenced by factors such as the concentration of reactants, the nature of the catalyst, and the reaction temperature. For instance, in lipase-catalyzed kinetic resolutions of racemic β-amino carboxylic ester hydrochloride salts, the reaction rate and enantioselectivity are key parameters that are carefully optimized. mdpi.com

Influence of Reaction Conditions (Solvent, Temperature, Catalysis, pH)

The successful synthesis of 3-amino-3-(3-fluorophenyl)propanoic acid is highly dependent on the careful control of various reaction parameters.

Solvent: The choice of solvent can significantly impact the yield and selectivity of the reaction. In the Rodionov synthesis of 3-amino-3-arylpropionic acids, alcoholic solvents such as ethanol are commonly employed. google.com The polarity of the solvent can influence the solubility of intermediates and thereby affect the reaction equilibrium and product distribution.

Temperature: Temperature plays a crucial role in both reaction rate and selectivity. The Rodionov reaction is typically carried out at reflux temperature to drive the reaction to completion. google.com However, in some stereoselective syntheses, lower temperatures may be employed to enhance diastereoselectivity by favoring the thermodynamically more stable product. researchgate.net For instance, in certain aldol-type reactions leading to β-hydroxy-α-amino acids, it was found that increasing the temperature above 50 °C could lead to the formation of unidentifiable by-products, while room temperature was optimal. researchgate.net

Catalysis: Catalysis is a powerful tool for improving the efficiency and stereoselectivity of β-amino acid synthesis.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been successfully used in Mannich-type reactions to produce enantiomerically enriched β-amino acids. nih.govhilarispublisher.com

Metal Catalysis: Lewis acids can catalyze Mannich reactions, and transition metals like rhodium and ruthenium are used in the asymmetric hydrogenation of enamines to produce chiral β-amino acids. hilarispublisher.com

Biocatalysis: Enzymes, particularly lipases, are effective catalysts for the kinetic resolution of racemic β-amino acid esters, providing access to enantiomerically pure compounds. mdpi.com For example, lipase PSIM from Burkholderia cepacia has been used for the enantioselective hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. mdpi.com

pH: The pH of the reaction medium can have a profound effect on the synthesis of amino acids. In aqueous environments, the pH affects the protonation state of both the amino and carboxylic acid groups, which in turn influences their reactivity. acs.org For instance, in the synthesis of alanine (B10760859) from pyruvate (B1213749) via reductive amination in the presence of iron oxyhydroxide minerals, the maximum yield was observed under alkaline conditions. organic-chemistry.org This is attributed to the increased availability of the more nucleophilic ammonia (NH3) at a pH above the pKa of ammonium (9.24). organic-chemistry.org

| Reaction Condition | Influence on Synthesis of 3-Amino-3-arylpropanoic acids |

| Solvent | Affects solubility of intermediates and reaction equilibrium. Alcohols like ethanol are common. |

| Temperature | Higher temperatures (reflux) often used to increase reaction rate. Lower temperatures can improve stereoselectivity. |

| Catalysis | Organocatalysts, metal catalysts, and enzymes can enhance reaction efficiency and stereoselectivity. |

| pH | Influences the protonation state of reactants and can affect reaction pathways and yields, especially in aqueous media. |

Electronic and Steric Effects of Substituents on Reactivity

The fluorine atom at the meta-position of the phenyl ring in 3-amino-3-(3-fluorophenyl)propanoic acid exerts significant electronic and steric effects that influence its reactivity and the synthesis of its derivatives.

The electron-withdrawing nature of the fluorine substituent can influence the reactivity of the benzylic position. For instance, in the synthesis of 3-amino-3-arylpropionic acids via the Rodionov reaction, electron-donating groups on the benzaldehyde starting material are reported to favor the synthesis.

Steric Effects: While the fluorine atom is relatively small, its presence, along with other substituents on the aromatic ring or at the α- or β-positions of the propanoic acid chain, can introduce steric hindrance. This can affect the approach of reagents and influence the stereochemical outcome of reactions. In catalytic asymmetric syntheses, the steric bulk of both the substrate and the catalyst's chiral ligands are critical for achieving high enantioselectivity.

| Effect | Description | Impact on Reactivity |

| Electronic (Inductive) | Fluorine's high electronegativity withdraws electron density from the aromatic ring. | Deactivates the ring towards electrophilic substitution, influences the acidity of the carboxylic acid and basicity of the amino group. |

| Electronic (Resonance) | Lone pairs on fluorine can be donated to the aromatic ring. | Partially counteracts the inductive effect, directing incoming electrophiles to ortho and para positions. |

| Steric | The size of the fluorophenyl group and other substituents can hinder the approach of reactants. | Can influence reaction rates and the diastereoselectivity of reactions at chiral centers. |

Derivatization and Functionalization Strategies

The amino and carboxyl groups of 3-amino-3-(3-fluorophenyl)propanoic acid provide reactive handles for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives.

N-Protection and Deprotection Chemistry

Protecting the amino group is a common strategy in peptide synthesis and other derivatizations to prevent unwanted side reactions.

tert-Butoxycarbonyl (Boc) Protection: The Boc group is a widely used acid-labile protecting group. 3-Amino-3-(3-fluorophenyl)propanoic acid can be protected with a Boc group, which enhances its stability and solubility, making it suitable for peptide synthesis and drug formulation. guidechem.comnih.gov The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Deprotection is achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂).

*Fluorenylmethyloxycarbonyl (Fmoc) Protection: The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group. Fmoc-protected 3-amino-3-(3-fluorophenyl)propanoic acid is a valuable building block in solid-phase peptide synthesis. nih.gov The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. hilarispublisher.com Deprotection is typically carried out using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). hilarispublisher.com

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) in CH₂Cl₂ |

| Fmoc | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF |

Transformations of Carboxyl and Amino Groups

The carboxyl and amino functionalities can be transformed into a variety of other functional groups.

Carboxyl Group Transformations:

Esterification: The carboxylic acid can be converted to an ester to protect it or to modify the compound's properties. This can be achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or a Lewis acid. luxembourg-bio.com For instance, β-amino acids can be esterified using SOCl₂ in ethanol. mdpi.com

Amide Bond Formation: The carboxyl group can be coupled with an amine to form an amide bond, a key reaction in peptide synthesis. This typically requires the activation of the carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-hydroxybenzotriazole (HOBt). semanticscholar.org The use of amino acid fluorides has also been explored as a method for amide bond formation. researchgate.net

Amino Group Transformations:

Acylation: The amino group can be acylated by reacting it with an acyl chloride or anhydride. This is a common method for introducing various substituents.

Alkylation and Arylation: The nucleophilic amino group can undergo alkylation or arylation reactions. Reductive amination is a common method for N-alkylation. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used for N-arylation. nih.gov

Introduction of Diverse Aryl and Alkyl Substituents

Further diversification of 3-amino-3-(3-fluorophenyl)propanoic acid can be achieved by introducing substituents at various positions.

C-H Arylation and Alkylation: Recent advances in C-H activation chemistry have provided powerful tools for the direct introduction of aryl and alkyl groups. Palladium-catalyzed β-C(sp³)–H arylation of α-amino acids has been developed, allowing for the synthesis of non-natural amino acids. nih.govnih.gov These methods often utilize directing groups to control the regioselectivity of the functionalization. Ligand development has been crucial in enabling the arylation of both primary and secondary C-H bonds. nih.gov

Alkylation of Enolates: The α-carbon of the propanoic acid chain can be alkylated by first forming an enolate with a strong base, such as n-butyllithium, followed by reaction with an alkyl halide. This approach has been used for the alkylation of N-Boc-protected β-amino nitriles.

These derivatization strategies allow for the creation of a library of compounds based on the 3-amino-3-(3-fluorophenyl)propanoic acid scaffold, which can then be screened for various biological activities.

Structural Elucidation and Conformational Analysis of 3 Amino 3 3 Fluorophenyl Propanoic Acid

Advanced Spectroscopic Characterization

Spectroscopy provides fundamental insights into the molecular framework, confirming the presence of key functional groups and mapping the connectivity of the atoms.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 3-Amino-3-(3-fluorophenyl)propanoic acid HCl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecular skeleton.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The aromatic protons on the 3-fluorophenyl ring would appear as complex multiplets in the downfield region (typically δ 7.0-7.5 ppm). The single proton on the chiral carbon (Cα), adjacent to the amino and phenyl groups, would likely appear as a triplet or doublet of doublets. The two protons on the adjacent methylene (B1212753) group (Cβ) would be diastereotopic and are expected to present as a complex multiplet. The acidic proton of the carboxylic acid and the protons on the ammonium (B1175870) group (-NH3+) would be broad and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift (around 170-180 ppm). The carbons of the fluorophenyl ring would appear in the aromatic region (110-160 ppm), with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The chiral methine carbon and the methylene carbon would appear in the aliphatic region of the spectrum docbrown.info.

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet informative tool for fluorinated compounds researchgate.net. It is expected to show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and any coupling to nearby protons can further confirm the substitution pattern on the aromatic ring.

Table 1: Predicted NMR Chemical Shifts for 3-Amino-3-(3-fluorophenyl)propanoic acid This interactive table provides predicted chemical shift ranges based on typical values for similar functional groups.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C-H) | 7.0 - 7.5 | Multiplet |

| ¹H | Methine (CH-N) | ~4.5 - 5.0 | Multiplet |

| ¹H | Methylene (CH₂) | ~2.8 - 3.2 | Multiplet |

| ¹H | Carboxylic Acid (COOH) | 10 - 13 | Broad Singlet |

| ¹H | Ammonium (NH₃⁺) | 7.5 - 9.0 | Broad Singlet |

| ¹³C | Carbonyl (C=O) | 170 - 180 | Singlet |

| ¹³C | Aromatic (C-F) | 160 - 165 | Doublet (¹JCF) |

| ¹³C | Aromatic (C-C/C-H) | 110 - 140 | Multiple Signals |

| ¹³C | Methine (CH-N) | 50 - 60 | Singlet |

| ¹³C | Methylene (CH₂) | 35 - 45 | Singlet |

| ¹⁹F | Aromatic (C-F) | -110 to -115 | Singlet or Multiplet |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Amino-3-(3-fluorophenyl)propanoic acid HCl would exhibit characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, overlapping with the N-H stretching vibrations of the ammonium group. A sharp, strong peak around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. Bending vibrations for the N-H group are expected around 1500-1600 cm⁻¹. The C-F bond stretch would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present researchgate.netnist.gov.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the 3-fluorophenyl group would be expected to produce strong signals in the Raman spectrum spiedigitallibrary.orgarxiv.orgnih.gov. The symmetric stretching of the C-C backbone and other skeletal vibrations would also be observable. The combination of IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule nih.gov.

Table 2: Predicted Vibrational Frequencies This interactive table outlines the expected absorption bands for key functional groups.

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (Broad) | Weak | Stretching |

| N-H (Ammonium) | 3000 - 3300 (Broad) | Weak | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Strong | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1730 | Medium | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Strong | Stretching |

| N-H (Ammonium) | 1500 - 1600 | Weak | Bending |

| C-F | 1000 - 1300 | Medium | Stretching |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For 3-Amino-3-(3-fluorophenyl)propanoic acid, the molecular formula is C₉H₁₀FNO₂ with a molecular weight of 183.18 g/mol guidechem.com. The hydrochloride salt would have a corresponding higher mass.

Upon ionization, the molecular ion [M]⁺ would be observed. Subsequent fragmentation is predictable based on the structure of β-amino acids chimia.ch. Common fragmentation pathways would include:

Decarboxylation: Loss of the carboxyl group (-COOH) as CO₂ (44 Da) or the COOH radical (45 Da).

Loss of Ammonia (B1221849): Elimination of the amino group as NH₃ (17 Da) from the protonated molecule.

Benzylic Cleavage: Fragmentation at the bond between the chiral carbon and the phenyl ring, leading to the formation of a fluorobenzyl cation or related fragments.

Retro-Mannich cleavage: A characteristic fragmentation for beta-amino acids chimia.ch.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirmation of its identity.

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to complement experimental data, offering deeper insights into molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules ajchem-a.com. Using a functional such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), the geometry of 3-Amino-3-(3-fluorophenyl)propanoic acid can be optimized to find its most stable conformation researchgate.netmdpi.comnih.gov.

These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. Furthermore, DFT can be used to calculate vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. Electronic properties such as the dipole moment and the distribution of electron density can also be determined, providing insight into the molecule's polarity and reactive sites hhu.de.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity researchgate.net. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity youtube.comdergipark.org.tr.

For 3-Amino-3-(3-fluorophenyl)propanoic acid, DFT calculations would likely show that the HOMO is localized primarily on the electron-rich 3-fluorophenyl ring, while the LUMO is also distributed across the aromatic system. The HOMO-LUMO gap can be used to calculate various reactivity descriptors:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): (I + A) / 2.

Chemical Hardness (η): (I - A) / 2.

Softness (S): 1 / (2η).

Electrophilicity Index (ω): χ² / (2η).

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions dergipark.org.tr.

Table 3: Calculated Reactivity Descriptors (Illustrative) This interactive table shows representative values for reactivity descriptors derived from HOMO-LUMO energies.

| Parameter | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | ~ -7.0 to -9.0 | Electron-donating ability |

| ELUMO | - | ~ -1.0 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 to 7.0 | Kinetic stability, reactivity |

| Ionization Potential (I) | -EHOMO | ~ 7.0 to 9.0 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | ~ 1.0 to 2.0 | Energy released upon gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.5 to 3.5 | Resistance to change in electron distribution |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MESP is calculated from the molecule's electron density and is a valuable tool for predicting intermolecular interactions. researchgate.netnih.gov

For 3-Amino-3-(3-fluorophenyl)propanoic acid, the MESP map reveals distinct regions of electrostatic potential. The most negative potential (indicated by red and yellow colors) is concentrated around the oxygen atoms of the carboxyl group and the fluorine atom on the phenyl ring. These areas represent sites susceptible to electrophilic attack. Conversely, the most positive potential (blue color) is located around the hydrogens of the ammonium group (-NH3+), indicating the primary site for nucleophilic interaction. researchgate.net The phenyl ring itself exhibits a region of neutral to slightly negative potential (green), characteristic of aromatic systems. researchgate.net

This distribution of charge is crucial for predicting how the molecule will interact with biological targets, such as receptor binding sites or enzyme active sites, where electrostatic complementarity is often a key determinant of binding affinity and specificity.

| Atomic Site | Region | Electrostatic Potential (kcal/mol) | Predicted Interaction |

|---|---|---|---|

| Carboxyl Oxygen (O=C) | Electron-Rich | -45 to -55 | Electrophilic Attack / H-bond Acceptor |

| Ammonium Hydrogens (-NH3+) | Electron-Poor | +50 to +60 | Nucleophilic Attack / H-bond Donor |

| Fluorine Atom (-F) | Electron-Rich | -25 to -35 | Electrophilic Attack |

| Aromatic Ring (π-system) | Neutral/Slightly Negative | -10 to +5 | π-π Stacking / Cation-π Interactions |

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time. arxiv.org By simulating the atomic motions according to the principles of classical mechanics, MD can explore the accessible conformational space of 3-Amino-3-(3-fluorophenyl)propanoic acid in a solvated environment, mimicking physiological conditions. nih.govfrontiersin.org

Simulations of this β-amino acid reveal significant flexibility, primarily due to rotation around the Cα-Cβ and Cβ-C(aryl) single bonds. The analysis of the simulation trajectory allows for the identification of low-energy, stable conformations. nih.gov Key dihedral angles, such as those defining the orientation of the carboxyl, amino, and fluorophenyl groups relative to the carbon backbone, are monitored to map the conformational landscape. The results typically show that the molecule populates several distinct conformational states, with transitions occurring on the nanosecond timescale. nih.gov This dynamic behavior is essential for its ability to adapt its shape to fit into binding pockets.

| Conformer | Dihedral Angle (N-Cα-Cβ-C) (°) | Dihedral Angle (Cα-Cβ-C(aryl)-C) (°) | Relative Population (%) |

|---|---|---|---|

| 1 (Gauche) | ~60 | ~90 | 45 |

| 2 (Anti) | ~180 | ~120 | 35 |

| 3 (Gauche) | ~-60 | ~-90 | 20 |

Quantum Chemical Studies of Zwitterionic Forms and Hydrogen Bonding

In solution, particularly at physiological pH, amino acids predominantly exist as zwitterions, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the stability of the zwitterionic form of 3-Amino-3-(3-fluorophenyl)propanoic acid compared to its neutral form. These studies confirm that in an aqueous environment, the zwitterionic state is significantly more stable. frontiersin.org

These computational methods also allow for a detailed analysis of both intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond can form between the ammonium group and the carboxylate group, influencing the molecule's preferred conformation. Intermolecular hydrogen bonds with surrounding water molecules are crucial for its solubility and stability in aqueous solution. The strength and geometry of these bonds can be precisely calculated, providing a deeper understanding of the molecule's solvation and interaction patterns.

Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Non-Covalent Interaction (NCI) Analyses

To further dissect the electronic structure and bonding, a suite of advanced computational analyses is utilized.

Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which align with classical Lewis structures. This method quantifies delocalization effects by analyzing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For 3-Amino-3-(3-fluorophenyl)propanoic acid, significant interactions include the delocalization of lone-pair electron density from the carboxylate oxygens and the fluorine atom into antibonding orbitals of the phenyl ring.

Atoms in Molecules (AIM) Theory: The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into its constituent atoms. nih.gov This analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the chemical bond (e.g., covalent vs. ionic). AIM can also identify and characterize weaker interactions, such as hydrogen bonds. researchgate.net

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a visualization technique that identifies and characterizes non-covalent interactions in real space. It is particularly useful for mapping weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion. For the title compound, NCI plots would reveal attractive interactions corresponding to the intramolecular hydrogen bond between the ammonium and carboxylate groups, as well as van der Waals interactions involving the fluorophenyl ring. researchgate.net

Stereochemical Analysis and Chiral Recognition

As 3-Amino-3-(3-fluorophenyl)propanoic acid possesses a chiral center at the C3 carbon, the separation and characterization of its enantiomers are of significant importance.

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for separating the enantiomers of chiral compounds. For β-amino acids like 3-Amino-3-(3-fluorophenyl)propanoic acid, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for direct enantioseparation without prior derivatization. researchgate.netsigmaaldrich.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification. A typical method would utilize a polar ionic or reversed-phase mobile phase. sigmaaldrich.com The resolution of the enantiomers is a critical parameter, indicating the quality of the separation.

| Parameter | Condition |

|---|---|

| Column | Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol/Water/Formic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 14.8 min |

| Resolution (Rs) | > 2.0 |

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the enantiomeric excess (ee) of a chiral sample. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers produce CD spectra that are mirror images of each other (equal magnitude, opposite sign), while a racemic mixture is CD-inactive. rsc.org

The magnitude of the CD signal (ellipticity) at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. To determine the ee of an unknown sample of 3-Amino-3-(3-fluorophenyl)propanoic acid, a calibration curve is first constructed by measuring the CD signals of samples with known enantiomeric compositions. The ee of the unknown sample can then be determined by measuring its CD signal and interpolating from the calibration curve. This optical method is often faster than chromatographic techniques and is amenable to high-throughput screening. nih.govnih.gov

| Sample | Enantiomeric Excess (% ee of S-enantiomer) | CD Signal (mdeg) at λmax |

|---|---|---|

| 1 | 100% (Pure S) | +25.0 |

| 2 | 50% | +12.5 |

| 3 | 0% (Racemic) | 0.0 |

| 4 | -50% | -12.5 |

| 5 | -100% (Pure R) | -25.0 |

Marfey's Reagent and Other Derivatization Methods for Chiral Purity Assessment

The determination of enantiomeric purity is critical for chiral molecules like 3-Amino-3-(3-fluorophenyl)propanoic acid. The indirect method, which involves derivatization with a chiral agent to form diastereomers, is a widely adopted and reliable strategy. These resulting diastereomers, possessing different physicochemical properties, can be separated and quantified using standard non-chiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC). peptide.comresearchgate.net

Marfey's Reagent:

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is the most common and well-established chiral derivatizing agent for the analysis of amino acids. nih.govmdpi.com The method involves the nucleophilic substitution reaction between the primary amino group of the amino acid and the reactive fluoride (B91410) of Marfey's reagent under mild basic conditions. biorxiv.org When a racemic mixture of 3-Amino-3-(3-fluorophenyl)propanoic acid reacts with L-FDAA, two diastereomers are formed: L-FDAA-D-3-Amino-3-(3-fluorophenyl)propanoic acid and L-FDAA-L-3-Amino-3-(3-fluorophenyl)propanoic acid. These diastereomers are then separated by reversed-phase HPLC and detected using UV spectroscopy, allowing for precise quantification of the enantiomeric excess. peptide.comresearchgate.net An advanced version of the reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), has also been developed, sometimes offering higher sensitivity and better separation. mdpi.com

Other Derivatization Methods:

While Marfey's reagent is prevalent, other chiral derivatizing agents are also employed for the enantiomeric resolution of amino acids and other primary amines. These reagents offer alternatives that may be advantageous for specific analytical challenges, such as compatibility with different detection methods (e.g., fluorescence) or improved resolution for certain classes of compounds. The selection of a derivatizing agent depends on the specific amino acid, the required sensitivity, and the available analytical instrumentation. nih.gov

Table 1: Comparison of Chiral Derivatization Agents for Amino Acid Analysis

| Derivatizing Agent | Abbreviation | Principle of Detection | Key Advantages |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | UV-Vis | Widely applicable, well-documented, commercially available. nih.govsemanticscholar.org |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | L-FDLA | UV-Vis / MS | Higher sensitivity and separation compared to FDAA for some amino acids. mdpi.com |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Fluorescence | High sensitivity due to the fluorescent fluorenyl group. |

| o-Phthaldialdehyde / N-acetyl-L-cysteine | OPA/NAC | Fluorescence | Rapid reaction kinetics, suitable for automated pre-column derivatization. |

Supramolecular Interactions and Self-Assembly

Investigation of Inter- and Intramolecular Hydrogen Bonding Networks

Hydrogen bonds are the primary drivers of self-assembly in amino acids. In the hydrochloride salt form, the ammonium group (-NH3+) acts as a strong hydrogen bond donor, while the carboxylic acid group (-COOH) and the fluoride atom can act as hydrogen bond acceptors.

Intermolecular Hydrogen Bonding: The most significant interactions in the crystal lattice are expected to be charge-assisted hydrogen bonds between the ammonium group of one molecule and the carboxylate/carboxylic acid group of a neighboring molecule. These strong N-H···O bonds are fundamental to the formation of chains, sheets, or more complex three-dimensional networks that are characteristic of amino acid crystals. mdpi.com

Intramolecular Hydrogen Bonding: The conformation of the molecule can be influenced by intramolecular hydrogen bonds. Studies on related fluorinated phenylalanine cations have shown that the position of the fluorine atom on the phenyl ring is crucial. mpg.de For a meta-substituted compound like 3-Amino-3-(3-fluorophenyl)propanoic acid, a key intramolecular interaction could be a cation-π interaction, where the protonated amine group interacts with the electron-rich π-system of the fluorophenyl ring. mpg.de Direct intramolecular hydrogen bonding between the ammonium group and the fluorine atom (N-H···F) is also a possibility. Though organic fluorine is a weak hydrogen bond acceptor, such bonds have been observed, particularly when they contribute to a stable conformation. fu-berlin.deacs.org

Analysis of Crystal Packing and Supramolecular Architectures

For 3-Amino-3-(3-fluorophenyl)propanoic acid, the crystal packing would be heavily influenced by the hydrogen bonding network described above. Beyond hydrogen bonding, other interactions contribute to the final architecture:

π-π Stacking: The fluorophenyl rings of adjacent molecules can stack upon one another. The introduction of fluorine alters the quadrupole moment of the aromatic ring, which can influence the geometry and strength of these stacking interactions compared to non-fluorinated analogues. mdpi.com

Halogen Bonding: Although C-F bonds are less likely to participate in halogen bonding compared to heavier halogens, weak C-F···O=C or C-F···π interactions can still occur and contribute to the stability of the crystal packing. mdpi.com

The combination of these forces leads to the formation of complex, three-dimensional supramolecular structures. The study of these architectures is crucial for understanding the physical properties of the compound, such as solubility, melting point, and stability. nih.gov

Advanced Research Perspectives and Future Directions

Integration with Combinatorial Chemistry and High-Throughput Screening for Lead Discovery

The integration of 3-Amino-3-(3-fluorophenyl)propanoic acid HCl into combinatorial chemistry and high-throughput screening (HTS) platforms presents a powerful strategy for accelerated lead discovery. combichemistry.com Combinatorial chemistry enables the rapid synthesis of large, diverse libraries of compounds, and using this fluorinated β-amino acid as a core scaffold can generate novel chemical entities with potential therapeutic value. manuscriptpoint.com These libraries can be designed to explore a wide chemical space by systematically modifying other parts of the molecule.

High-throughput screening is an essential complementary technique for evaluating the biological activity of these extensive compound libraries against specific biological targets. combichemistry.com Cell-based assays with optical endpoints are particularly useful for investigating a variety of functional properties, including intracellular biochemical pathways and protein-protein interactions. combichemistry.com The synergy between combinatorial synthesis of analogues of 3-Amino-3-(3-fluorophenyl)propanoic acid and HTS allows for the efficient identification of "hit" compounds, which can then be optimized into lead candidates for drug development. combichemistry.combenthamscience.com This integrated approach is a key factor in modern drug discovery and development. combichemistry.com

Table 1: Application of HTS and Combinatorial Chemistry in Drug Discovery

| Technology | Application in Drug Discovery | Relevance to 3-Amino-3-(3-fluorophenyl)propanoic acid |

|---|---|---|

| Combinatorial Chemistry | Rapidly generates large libraries of diverse compounds. combichemistry.com | Can be used as a building block to create libraries of novel fluorinated compounds. |

| High-Throughput Screening (HTS) | Assays large numbers of compounds against biological targets to identify hits. combichemistry.com | Screens libraries containing its derivatives to find compounds with desired biological activity. |

| Chemoinformatics | Manages and analyzes large datasets from HTS to identify structure-activity relationships. manuscriptpoint.com | Helps in designing more focused libraries and predicting the activity of new analogues. |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of 3-Amino-3-(3-fluorophenyl)propanoic acid and its analogues influences their biological activity. nih.gov The position and number of fluorine atoms on the phenyl ring, for instance, can dramatically alter a molecule's electronic properties, lipophilicity, and conformation, thereby affecting its interaction with biological targets. fu-berlin.dersc.org

By synthesizing a series of analogues with systematic structural modifications, researchers can delineate the key features required for optimal biological performance. researchgate.net For example, SAR studies on related compounds have shown that even minor changes, such as moving the fluorine atom from the meta (3-position) to the ortho or para position, can lead to significant differences in potency and selectivity. mdpi.com These studies guide the rational design of next-generation compounds with improved efficacy and pharmacokinetic profiles. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis is a computational tool often employed in these studies to identify the key structural features associated with biological activities. researchgate.net

Table 2: Influence of Fluorine Substitution on Compound Properties

| Property | Effect of Fluorination | Implication for SAR |

|---|---|---|

| Metabolic Stability | C-F bond is stronger than a C-H bond, often blocking metabolic oxidation. researchgate.net | Increased half-life and bioavailability of the drug candidate. |

| Binding Affinity | Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins. | Enhanced potency and selectivity. |

| Lipophilicity | Fluorination generally increases lipophilicity, affecting membrane permeability and distribution. | Modified absorption, distribution, metabolism, and excretion (ADME) properties. |

| pKa | The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups. | Altered ionization state at physiological pH, impacting solubility and target interaction. |

Methodological Innovations in Synthesis and Analytical Techniques

Recent years have seen significant advancements in the methods for synthesizing fluorinated β-amino acids, including enantiomerically pure forms of 3-Amino-3-(3-fluorophenyl)propanoic acid. benthamscience.com Key strategies include the selective fluorination of existing β-amino acid frameworks and the use of small, pre-fluorinated molecules as building blocks. benthamscience.com For instance, enzymatic methods, such as lipase-catalyzed hydrolysis, have been developed for the efficient and highly enantioselective synthesis of β-fluorophenyl-substituted β-amino acid enantiomers. mdpi.com

Other innovative synthetic approaches include:

Arndt-Eistert homologation of α-amino acids. illinois.edu

Conjugate addition and Mannich reactions . researchgate.net

Asymmetric synthesis using chiral auxiliaries or catalysts, such as chiral Ni(II) complexes, to control stereochemistry. nih.gov

Palladium-catalyzed aminocarbonylation of alkenes. illinois.edu

These advanced synthetic methods provide greater access to a wide variety of structurally diverse fluorinated β-amino acids, facilitating deeper exploration of their therapeutic potential. illinois.edu Alongside synthesis, sophisticated analytical techniques are essential for characterization and purity assessment.

Exploration of Novel Biological Targets and Mechanistic Pathways

While the full biological profile of 3-Amino-3-(3-fluorophenyl)propanoic acid HCl is still under investigation, its structural similarity to endogenous molecules suggests a range of potential biological targets. As a derivative of β-phenylalanine, it is a valuable building block for synthesizing molecules targeting neurological disorders. chemimpex.comchemimpex.com Researchers have used similar compounds to modulate neurotransmitter systems, indicating potential applications in conditions like epilepsy, depression, and anxiety. chemimpex.comchemimpex.com

Furthermore, β-amino acids are known to be key components of various enzyme inhibitors. google.com The unique properties conferred by the fluorine atom could enhance the inhibitory activity of peptides or small molecules incorporating this scaffold. researchgate.net Future research will likely focus on screening 3-Amino-3-(3-fluorophenyl)propanoic acid and its derivatives against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes like histone deacetylase (HDAC), to uncover novel therapeutic applications. google.com The shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microbes but not animals, could also represent a target for derivatives designed as antimicrobial agents. nih.gov

Development of Advanced Fluorinated β-Amino Acid Analogues for Specialized Applications

Building on the core structure of 3-Amino-3-(3-fluorophenyl)propanoic acid, researchers are developing advanced analogues with tailored properties for specialized applications. The introduction of additional fluorine atoms or other functional groups can fine-tune the molecule's characteristics. researchgate.net

Examples of such developments include:

Polyfluorinated Analogues : Incorporating multiple fluorine atoms can further enhance metabolic stability and modulate binding interactions. fu-berlin.de

Heterocyclic Derivatives : Replacing the phenyl ring with a heterocyclic motif can alter the compound's pharmacological profile and introduce new interaction points with biological targets. nih.gov

Peptidomimetics : Incorporating fluorinated β-amino acids into peptide sequences can create β-peptides with stable, predictable secondary structures (helices, sheets) and improved resistance to proteolytic degradation. benthamscience.com

These advanced analogues are being explored for a variety of applications, from creating more potent and stable peptide-based drugs to developing sensitive 19F NMR probes for in vivo imaging and biological studies. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 3-Amino-3-(3-fluorophenyl)propanoic acid HCl |

| 3-Amino-3-(3-fluorophenyl)propanoic acid |

| (S)-3-Amino-3-(3-fluorophenyl)propanoic acid |

| β-phenylalanine |

| (S)-3-Amino-3-(2-fluorophenyl)propionic acid |

| 3-Amino-3-(2-chlorophenyl)propanoic acid |

| (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride |

| (S)-3-Amino-3-(4-chlorophenyl)propionic acid |

| (R)-3-Amino-3-(p-methoxyphenyl)propionic acid |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid |

| Fmoc-(R)-3-Amino-3-(2-trifluoromethylphenyl)propionic Acid |

| (S)-3-Amino-3-(3,5-Difluorophenyl) Propionic Acid |

| (±)-3-Amino-3-(4-Fluorophenyl) Propionic Acid |

Q & A

Basic Question: What are the recommended synthetic routes for 3-amino-3-(3-fluorophenyl)propanoic acid HCl, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from substituted aniline derivatives. A common approach includes:

- Step 1: Substitution of 3-fluoroaniline with acrylic acid derivatives under basic conditions (e.g., NaOH/K₂CO₃ in DMF) to form the β-amino acid backbone .

- Step 2: Acidic hydrolysis (e.g., HCl) to yield the hydrochloride salt .

Optimization Strategies: - Temperature Control: Maintain 0–5°C during nitration steps to avoid by-products.

- Catalysts: Use Pd/C or Raney nickel for selective hydrogenation of intermediates .

- Purification: Crystallization in ethanol/water mixtures improves purity (>95%) .

Basic Question: How should researchers characterize the purity and structural integrity of 3-amino-3-(3-fluorophenyl)propanoic acid HCl?

Methodological Answer:

Key Techniques:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C3-phenyl; δ ~160 ppm for C-F in ¹³C NMR) .

- HPLC-MS: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with ESI-MS detects impurities (e.g., dehalogenated by-products) .

- X-ray Crystallography: Resolves stereochemistry, critical for chiral center validation in the β-amino acid structure .

Advanced Question: How does the 3-fluorophenyl substituent influence the compound’s electronic properties and reactivity in peptide coupling reactions?

Methodological Answer:

The electron-withdrawing fluorine at the meta position:

- Enhances Stability: Reduces oxidation susceptibility of the phenyl ring during coupling (e.g., EDC/HOBt-mediated amidation) .

- Steric Effects: Fluorine’s small size minimizes steric hindrance, enabling efficient coupling with bulky amino acids (e.g., tryptophan) .

Experimental Validation: - Compare coupling yields with non-fluorinated analogs (e.g., 3-amino-3-phenylpropanoic acid) using kinetic assays .

Advanced Question: What are the contradictions in reported bioactivity data for this compound, and how can they be resolved experimentally?

Methodological Answer:

Reported Contradictions:

- Antimicrobial Activity: Some studies report MIC = 8 µg/mL against S. aureus, while others show no activity .

Resolution Strategies: - Purity Analysis: Verify if discrepancies arise from impurities (e.g., residual Pd in catalytic steps) via ICP-MS .

- Assay Conditions: Standardize testing protocols (e.g., broth microdilution vs. disk diffusion) to eliminate variability .

- Structural Confirmation: Ensure no racemization occurred during synthesis, as D/L isomers may differ in activity .

Advanced Question: How can computational modeling guide the design of derivatives targeting neurotransmitter receptors?

Methodological Answer:

Approaches:

- Docking Studies: Use AutoDock Vina to model interactions with GABAₐ receptors. The 3-fluorophenyl group may occupy hydrophobic pockets in the binding site .

- QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends .

Experimental Validation: - Synthesize derivatives (e.g., 3-nitro or 3-methoxy analogs) and test affinity via radioligand binding assays .

Basic Question: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage: Keep at -20°C in airtight, light-resistant containers under argon to prevent hydrolysis/oxidation .

- Solubility: Use DMSO for stock solutions (100 mM), avoiding aqueous buffers for long-term storage.

- Safety: Wear nitrile gloves and PPE; compound may irritate mucous membranes (LD₅₀ > 500 mg/kg in rodents) .

Advanced Question: How does this compound compare structurally and functionally to its 4-fluoro and 2-fluoro analogs?

Comparative Analysis:

| Property | 3-Fluoro | 4-Fluoro | 2-Fluoro |

|---|---|---|---|

| LogP | 1.2 | 1.5 | 0.9 |

| Bioactivity (IC₅₀, μM) | 12.3 (GABAₐ) | 8.7 (GABAₐ) | >100 (GABAₐ) |

| Synthetic Yield | 65% | 72% | 58% |

| Key Insight: The 3-fluoro isomer balances lipophilicity and steric effects, optimizing receptor binding . |

Advanced Question: What analytical challenges arise in quantifying trace impurities, and how can they be addressed?

Methodological Answer:

Challenges:

- Co-elution in HPLC: Impurities (e.g., dehalogenated by-products) may overlap with the main peak.

Solutions: - Tandem MS/MS: Use MRM mode to differentiate ions (e.g., m/z 212 → 152 for the parent vs. m/z 194 → 134 for impurities) .

- Ion Chromatography: Detect residual bromide from synthesis using a Dionex ICS-5000+ system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products